molecular formula C14H19NO4 B1313165 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid CAS No. 76315-01-0

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid

Cat. No. B1313165
CAS RN: 76315-01-0
M. Wt: 265.3 g/mol
InChI Key: JTJQIUJKAQDRJR-UHFFFAOYSA-N
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Description

“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a chemical compound with the molecular formula C14H19NO4 . It is a monoprotected derivative of DAP and is used in the synthesis of glucosamine synthase inhibitors, a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” involves the condensation of O-(carboxymethyl)hydroxylamine and (Boc)2O (Boc = butoxycarbonyl) . More recent work suggests that these reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification .


Molecular Structure Analysis

The molecular structure of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is characterized by a benzyl group, a tert-butoxycarbonyl group, and an amino acetic acid group . In the crystal, molecules are linked by weak intermolecular N-H⋯O hydrogen bonds .


Chemical Reactions Analysis

The esterification of “2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The deprotection of N-Boc directly linked to aromatic moieties were reasonably fast, occurring within 3 hours and with high yields, >70% .


Physical And Chemical Properties Analysis

“2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid” is a solid at room temperature. It has a molecular weight of 265.31 . The compound should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Subheading Enhanced Selectivity in Deprotection

The use of trifluoroacetic acid in combination with phenols like p-cresol has been shown to improve the selectivity in removing the tert-butyloxycarbonyl group from amino acid side chains, making the process more selective and suppressing unwanted side reactions (Bodanszky & Bodanszky, 2009).

Advanced Synthesis Techniques

Subheading Synthesis of Derivatives and Substituted Peptides

The compound has been utilized in the synthesis of various benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates, highlighting its role in creating complex organic molecules and demonstrating the compound's versatility in synthetic chemistry (Koseki, Yamada & Usuki, 2011).

Peptide Synthesis and Modification

Subheading Applications in Peptide and Protein Research

The compound is used in peptide synthesis, specifically for the preparation of diastereomerically pure, diversely substituted piperazine-2,5-diones from N-protected α-amino acids. This application underlines the compound's importance in generating specific peptide structures with high purity and precise stereochemistry (Nikulnikov, Shumsky & Krasavin, 2010).

Chemosensory Applications

Subheading Use in Chemosensory Tools

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid derivatives have been evaluated as fluorimetric chemosensors for detecting metal cations. Their ability to give a significant fluorimetric response in the presence of certain metal ions showcases their potential application in environmental and biological sensing technologies (Martins, Raposo & Costa, 2018).

Safety And Hazards

The compound is classified under GHS07. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJQIUJKAQDRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441164
Record name 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid

CAS RN

76315-01-0
Record name 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Benzylglycine hydrochloride (7.38 g, 36.6 mmol), tert-butyl azidoformate (10.7 mL, 73.2 mmol) and sodium bicarbonate (12.3 g) were reacted in 150 mL dioxane/H2O-1:1 (v/v) at 45° (24 hr) and then at room temperature (24 h). The reaction suspension was evaporated to dryness and the resulting white residue was dissolved in 200 mL glacial acetic acid/H2O--1:1(v/v) with cooling to 4°. Water (800 ml) was slowly added with rapid stirring and cooling. The resulting turbid solution was seeded with Boc-N-benzyl-glycine obtained from Method A and allowed to stand in an ice bath for 30 min. The resulting material was gathered by filtration, washed with water followed by petroleum ether (bp 30°-75°) and dried to give 8.34 g (86%) of crude product as a white solid. Recrystallization from dichloromethane petroleum ether (bp 30°-75°) gave 7.34 g (76%) of white, crystalline product identical to Boc-N-benzylglycine (Method A) by NMR and melting point (106°).
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7.38 g
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10.7 mL
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12.3 g
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150 mL
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Synthesis routes and methods II

Procedure details

N-Benzylglycine ethyl ester hydrochloride was converted to N-benzyl-N-t-butoxycarbonylglycine ethyl ester using di-t-butyl dicarbonate under standard conditions. The ethyl ester was saponified using sodium hydroxide in methanol to give the title compound.
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ethyl ester
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Synthesis routes and methods III

Procedure details

To a cold (−20°) suspension of 60% NaH (120 g, 3.00 mol) in THF (700 mL) was added (30 min) a solution of Boc-glycine (175 g, 1.00 mol) in THF (300 mL). Thereafter, benzyl bromide was added to the mixture. After 15 min, the cooling bath was removed. The reaction mixture was stirred at room temperature for 1 h and then heated at reflux for 16 h. The reaction mixture was cooled to 0°. H2O (˜50 mL) was added dropwise over a 30 min period. After another 30 min, H2O (600 mL) was added. The mixture was washed with hexane (3×500 mL). 1N Aqueous HCl (1.3 L) was added slowly to the aqueous layer, followed by the addition of 4N aqueous HCl (300 mL). The aqueous solution was extracted with EtOAc (1.5 L) and then CH2C12 (3×500 mL). The combined organic layers were serially washed with H2O and brine, dried (MgSO4, Na2SO4, charcoal), filtered through diatomaceous earth and concentrated under reduced pressure to give the title compound (241 g, 91% yield) as a pale yellow solid: Mp 94-97°; 1H NMR (400 MHz, DMSO-d6) δ10.5 (broad s, 1H), 7.23-7.33 (m, 5H), 4.40 (s, 2H), 3.80, 3.72 (2s, 2H), 1.38, 1.35 (2s, 9H); MS (FAB) m/z 266 (MH)+; Anal. Calcd for C14H19NO4 (and accounting for water content, 0.58% w/w as determined by Karl Fisher analysis): C, 63.01; H, 7.26; N, 5.25. Found: C, 62.79; H, 7.14; N, 5.13.
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120 g
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700 mL
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175 g
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300 mL
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Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JP Tellam - 2010 - core.ac.uk
In 1991, Ireland reported the rearrangement of an allylic ester containing an allylic enol ether. 1 This was followed by the publication of Kazmaier who reported the chelated enolate …
Number of citations: 1 core.ac.uk

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